N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that features a benzodioxole ring fused with a thiazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to a series of reactions to introduce the thiazole and benzamide groups. Key steps may include:
Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives.
Thiazole ring formation: This often involves the reaction of a thioamide with a halogenated precursor under basic conditions.
Coupling reactions: The final step involves coupling the thiazole and benzo[d][1,3]dioxole intermediates with a benzamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and thiazole rings.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole rings allow the compound to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-2-chloroacetamide
- N-(benzo[d][1,3]dioxol-5-yl)-4-methoxybenzamide
- N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yl)benzamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide is unique due to the presence of both the thiazole and benzodioxole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry where the combination of these rings can enhance binding affinity and specificity for biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-16(19-12-3-6-14-15(9-12)22-10-21-14)11-1-4-13(5-2-11)23-17-18-7-8-24-17/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKGIZXFKGPZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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